AZ 12216052

Catalog No.
S519933
CAS No.
M.F
C19H22BrNOS
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ 12216052

Product Name

AZ 12216052

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide

Molecular Formula

C19H22BrNOS

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22)

InChI Key

QKUYZJOTWYRWNF-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br

solubility

Soluble in DMSO

Synonyms

AZ 12216052; AZ-12216052; AZ12216052

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br

The exact mass of the compound 2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide is 391.0605 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZ 12216052 (CAS: 1290628-31-7) is a potent, highly selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 8 (mGluR8). Unlike conventional orthosteric agonists that bind the highly conserved glutamate-binding site, AZ 12216052 binds to the transmembrane domain, amplifying receptor activity exclusively in the presence of endogenous glutamate [1]. This distinct mechanism provides exceptional subtype selectivity and preserves the physiological spatiotemporal patterns of synaptic transmission. It is widely utilized in preclinical research for its anxiolytic properties, neuroprotective effects in chemotoxicity models, and utility in differentiating thermal versus mechanical nociceptive pathways [REFS-2, REFS-3]. From a handling perspective, the compound is highly soluble in DMSO (up to 100 mg/mL) but requires careful solvent management due to hygroscopic sensitivity, making it well-suited for both in vitro electrophysiology and in vivo behavioral assays[REFS-1, REFS-3].

Substituting AZ 12216052 with a standard orthosteric mGluR8 agonist, such as (S)-3,4-DCPG, fundamentally alters experimental outcomes and invalidates assay results. Orthosteric agonists continuously activate all mGluR8 receptors regardless of synaptic activity, leading to rapid receptor desensitization, loss of spatial signaling specificity, and off-target effects at high concentrations [1]. In contrast, AZ 12216052 acts as a PAM, remaining functionally silent until endogenous glutamate is released. This distinction is practically critical: in retinal ganglion cell recordings or chemotherapy-induced neurotoxicity models, orthosteric agonists produce divergent or entirely absent protective effects compared to AZ 12216052 [REFS-1, REFS-2]. Furthermore, generic group III mGluR agonists like L-AP4 lack the subtype selectivity required to isolate mGluR8-specific behaviors from mGluR4 or mGluR7, necessitating the procurement of this specific PAM for precise target validation[3].

Preservation of Spatiotemporal Signaling Dynamics

In whole-cell voltage-clamped retinal ganglion cells, the orthosteric agonist (S)-3,4-DCPG (1 μM) continuously stimulated receptors, resulting in a 66% decrease in OFF-ganglion cell excitatory currents regardless of light stimulus intensity. In contrast, the PAM AZ 12216052 (10 μM) enhanced peak excitatory currents strictly in a stimulus-dependent manner, amplifying signaling only when endogenous glutamate was released by bright stimuli [1].

Evidence DimensionPeak excitatory current modulation
Target Compound DataAZ 12216052 (10 μM) enhanced currents dependently on stimulus intensity
Comparator Or Baseline(S)-3,4-DCPG (1 μM) decreased OFF-currents by 66% independently of stimulus
Quantified DifferenceStimulus-dependent amplification vs. continuous baseline suppression
ConditionsIsolated, superfused mouse retina preparation, whole-cell voltage clamp

Procurement of AZ 12216052 is essential for electrophysiological studies where preserving the natural timing and spatial distribution of synaptic signaling is critical.

Superior Neuroprotective Efficacy in Chemotoxicity Models

When evaluating protective effects against chemotherapeutic-induced cell damage in undifferentiated SH-SY5Y neuroblastoma cells, AZ 12216052 (0.01–1 μM) successfully attenuated cytotoxicity evoked by doxorubicin, irinotecan, and cisplatin. In direct contrast, the orthosteric agonist (S)-3,4-DCPG failed to exhibit this protective effect under identical assay conditions, highlighting a distinct functional divergence [1].

Evidence DimensionChemotherapy-induced cell damage inhibition
Target Compound DataAZ 12216052 (0.01–1 μM) partially inhibited cytotoxicity
Comparator Or Baseline(S)-3,4-DCPG showed no protective effect
Quantified DifferenceSignificant cytoprotection vs. zero cytoprotection
ConditionsUndifferentiated human neuroblastoma SH-SY5Y cells exposed to doxorubicin/irinotecan/cisplatin

Justifies the selection of this PAM over traditional agonists for neuro-oncology and neuroprotection screening workflows.

Modality-Specific Nociceptive Modulation

In chronic constriction injury (CCI) models of neuropathic pain, group II and III mGluR PAMs exhibit striking functional divergence. While the mGluR2 PAM BINA facilitated TRPM8-mediated attenuation of mechanical hypersensitivity, AZ 12216052 selectively amplified the attenuation of thermal hypersensitivity, with no significant effect on mechanical responses[1].

Evidence DimensionAttenuation of nociceptive hypersensitivity
Target Compound DataAZ 12216052 amplified thermal, but not mechanical, hypersensitivity attenuation
Comparator Or BaselineBINA (mGluR2 PAM) amplified mechanical, but not thermal, hypersensitivity attenuation
Quantified DifferenceComplete modality divergence (thermal vs. mechanical)
ConditionsIn vivo CCI model with submaximal topical icilin (30 μM)

Provides a highly specific pharmacological tool for dissecting distinct sensory modalities in pain research, where group II modulators are insufficient.

Enhanced Receptor Internalization and β-Arrestin Coupling

In live-cell functional assays evaluating mGluR8 desensitization, AZ 12216052 (100 μM) drove stronger receptor internalization than saturating concentrations of endogenous glutamate (1 mM). Furthermore, co-application of AZ 12216052 with glutamate produced a substantial boost in internalization, highlighting its unique utility in studying GRK/β-arrestin coupling [1].

Evidence DimensionExtent of mGluR8 internalization
Target Compound DataAZ 12216052 (100 μM) + Glutamate > Glutamate alone
Comparator Or BaselineSaturating Glutamate (1 mM)
Quantified DifferenceStronger internalization than baseline agonist, boosted upon co-application
ConditionsLive-cell internalization assays for mGluR8

Critical for researchers investigating long-term receptor downregulation and biased signaling, as endogenous ligands cannot achieve this maximal state.

Electrophysiological Mapping of Glutamatergic Circuits

Due to its ability to preserve spatiotemporal signaling dynamics without altering baseline receptor states, AZ 12216052 is the preferred tool for whole-cell patch-clamp recordings in retinal and hippocampal slices [1].

Neuroprotective Drug Discovery Workflows

Its unique ability to attenuate chemotherapy-induced cytotoxicity in neuronal cell lines, an effect absent in orthosteric agonists, makes it an ideal positive control or benchmark in neurotoxicity screening assays [2].

Modality-Specific Pain Pathway Dissection

In vivo behavioral assays investigating neuropathic pain rely on AZ 12216052 to selectively isolate thermal hypersensitivity pathways from mechanical ones, enabling precise mapping of TRPM8-afferent integration in the spinal cord [3].

GPCR Desensitization and Biased Signaling Assays

Because it drives stronger receptor internalization than saturating endogenous ligands, AZ 12216052 is highly suited for cellular assays measuring GRK/β-arrestin recruitment and long-term mGluR8 downregulation [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

391.06055 g/mol

Monoisotopic Mass

391.06055 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AZ12216052

Dates

Last modified: 08-15-2023
1: Jantas D, Greda A, Leskiewicz M, Grygier B, Pilc A, Lason W. Neuroprotective effects of mGluR II and III activators against staurosporine- and doxorubicin-induced cellular injury in SH-SY5Y cells: New evidence for a mechanism involving inhibition of AIF translocation. Neurochem Int. 2015 Sep;88:124-37. doi: 10.1016/j.neuint.2014.12.011. PubMed PMID: 25661514.
2: Jantas D, Greda A, Golda S, Korostynski M, Grygier B, Roman A, Pilc A, Lason W. Neuroprotective effects of metabotropic glutamate receptor group II and III activators against MPP(+)-induced cell death in human neuroblastoma SH-SY5Y cells: the impact of cell differentiation state. Neuropharmacology. 2014 Aug;83:36-53. doi: 10.1016/j.neuropharm.2014.03.019. PubMed PMID: 24713472.
3: Rossi F, Marabese I, De Chiaro M, Boccella S, Luongo L, Guida F, De Gregorio D, Giordano C, de Novellis V, Palazzo E, Maione S. Dorsal striatum metabotropic glutamate receptor 8 affects nocifensive responses and rostral ventromedial medulla cell activity in neuropathic pain conditions. J Neurophysiol. 2014 Jun 1;111(11):2196-209. doi: 10.1152/jn.00212.2013. PubMed PMID: 24304862.
4: Reed BT, Morgans CW, Duvoisin RM. Differential modulation of retinal ganglion cell light responses by orthosteric and allosteric metabotropic glutamate receptor 8 compounds. Neuropharmacology. 2013 Apr;67:88-94. doi: 10.1016/j.neuropharm.2012.09.023. PubMed PMID: 23164615; PubMed Central PMCID: PMC3562428.
5: Duvoisin RM, Villasana L, Davis MJ, Winder DG, Raber J. Opposing roles of mGluR8 in measures of anxiety involving non-social and social challenges. Behav Brain Res. 2011 Aug 1;221(1):50-4. doi: 10.1016/j.bbr.2011.02.049. PubMed PMID: 21382421; PubMed Central PMCID: PMC3079808.
6: Duvoisin RM, Pfankuch T, Wilson JM, Grabell J, Chhajlani V, Brown DG, Johnson E, Raber J. Acute pharmacological modulation of mGluR8 reduces measures of anxiety. Behav Brain Res. 2010 Oct 15;212(2):168-73. doi: 10.1016/j.bbr.2010.04.006. PubMed PMID: 20385173; PubMed Central PMCID: PMC2892883.

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